N-(2,4-dichlorophenyl)-2-(2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclazepam , belongs to the benzodiazepine class of compounds. Benzodiazepines are widely used for their anxiolytic, sedative, and muscle relaxant effects. Diclazepam, like other benzodiazepines, acts on the central nervous system by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity.
Preparation Methods
Synthetic Routes::
Ring Closure Method:
Reductive Amination:
- Diclazepam is not produced industrially on a large scale. It is primarily synthesized in research laboratories for scientific investigations.
Chemical Reactions Analysis
Oxidation: Diclazepam is susceptible to oxidation, especially under acidic conditions. Oxidation can lead to the formation of various metabolites.
Reduction: Reduction of the carbonyl group in the benzodiazepine ring can yield the corresponding alcohol.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: Metabolites include hydroxylated and demethylated derivatives.
Scientific Research Applications
Pharmacology and Toxicology: Diclazepam is studied for its pharmacological properties, receptor binding affinity, and potential toxicity.
Forensic Analysis: It is detected in postmortem samples and implicated in drug-related deaths.
Anxiety Disorders: Although not approved for clinical use, diclazepam’s anxiolytic effects are explored in preclinical studies.
Mechanism of Action
- Diclazepam enhances GABAergic neurotransmission by binding to the GABA-A receptor. It allosterically modulates the receptor, leading to increased chloride ion influx and neuronal hyperpolarization.
- Molecular targets include the α1, α2, α3, and α5 subunits of the GABA-A receptor.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Diclazepam’s unique structure combines a dichlorophenyl moiety with a tetrahydrobenzodiazepine ring, setting it apart from other benzodiazepines.
: https://pubchem.ncbi.nlm.nih.gov/compound/135220 : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920965/ : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4920965/
Properties
Molecular Formula |
C17H15Cl2N3O2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-5-6-13(12(19)8-11)21-16(23)7-10-9-20-14-3-1-2-4-15(14)22-17(10)24/h1-6,8,10,20H,7,9H2,(H,21,23)(H,22,24) |
InChI Key |
PZMQHGVOFZECJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2N1)CC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.